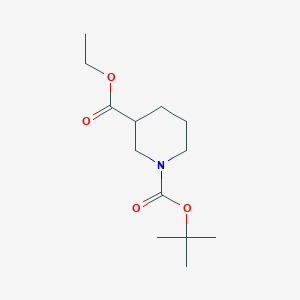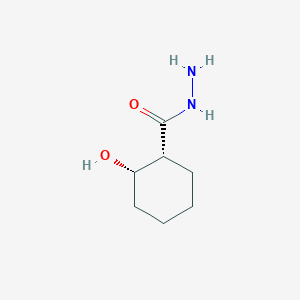
2,2',3,3'-Tetrachlorobiphenyl
Overview
Description
2,2’,3,3’-Tetrachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1 to 10 chlorine atoms attached to biphenyl. These compounds were manufactured as commercial mixtures but were banned in the 1970s due to their bioaccumulation and harmful health effects . Despite the ban, PCBs do not break down readily and are still found in the environment .
Mechanism of Action
Target of Action
2,2’,3,3’-Tetrachlorobiphenyl primarily targets the Estrogen receptor . The Estrogen receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The compound regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .
Result of Action
The molecular and cellular effects of 2,2’,3,3’-Tetrachlorobiphenyl’s action include the disruption of cell function by altering the transcription of genes . It also inhibits the basal and circadian expression of the core circadian component PER1 , affecting the regulation of the circadian clock.
Biochemical Analysis
Biochemical Properties
2,2’,3,3’-Tetrachlorobiphenyl can interact with various enzymes and proteins. For instance, it has been found to inhibit certain esterases and hepatic microsomal mixed oxidase enzymes . These interactions can alter the normal biochemical reactions within the body, leading to potential health effects .
Cellular Effects
At the cellular level, 2,2’,3,3’-Tetrachlorobiphenyl can have significant effects. It has been found to disrupt cell function by altering the transcription of genes . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,2’,3,3’-Tetrachlorobiphenyl involves binding to the aryl hydrocarbon receptor, disrupting cell function by altering the transcription of genes . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’-Tetrachlorobiphenyl can change over time. For example, studies have shown that it can affect the membrane of cells grown on fructose by decreasing fluorescence polarization . Over time, this can lead to changes in cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 2,2’,3,3’-Tetrachlorobiphenyl can vary with different dosages. For instance, studies have shown that it can cause biochemical changes in rats at doses as low as 150 mg/kg . At higher doses, it can cause more severe effects, including toxic or adverse effects .
Metabolic Pathways
2,2’,3,3’-Tetrachlorobiphenyl is involved in various metabolic pathways. It can interact with enzymes or cofactors, leading to changes in metabolic flux or metabolite levels . For example, it can be metabolized into hydroxylated, sulfated, and methylated metabolites .
Transport and Distribution
2,2’,3,3’-Tetrachlorobiphenyl can be transported and distributed within cells and tissues . It can interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of 2,2’,3,3’-Tetrachlorobiphenyl can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’,3,3’-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions . The reaction typically proceeds as follows:
C12H10+4Cl2→C12H6Cl4+4HCl
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,2’,3,3’-Tetrachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in the presence of a catalyst. The process was optimized to produce specific PCB congeners by controlling the reaction conditions such as temperature, pressure, and the ratio of chlorine to biphenyl .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’-Tetrachlorobiphenyl undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, typically resulting in the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups such as hydroxyl, methyl, or nitro groups.
Common Reagents and Conditions
Major Products Formed
Oxidation: Hydroxylated biphenyls and quinones.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
Scientific Research Applications
2,2’,3,3’-Tetrachlorobiphenyl has several scientific research applications:
Comparison with Similar Compounds
2,2’,3,3’-Tetrachlorobiphenyl is similar to other polychlorinated biphenyls such as:
2,2’,5,5’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with chlorine atoms at different positions, leading to different physical and chemical properties.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: A hexachlorinated biphenyl with six chlorine atoms, resulting in higher toxicity and persistence in the environment.
2,3’,4,4’,5-Pentachlorobiphenyl: A pentachlorinated biphenyl with five chlorine atoms, known for its dioxin-like toxic effects.
The uniqueness of 2,2’,3,3’-Tetrachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects .
Properties
IUPAC Name |
1,2-dichloro-3-(2,3-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYHLREPCPDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073503 | |
| Record name | 2,2',3,3'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38444-93-8 | |
| Record name | PCB 40 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,3'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3'-Tetrachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKX728GA5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


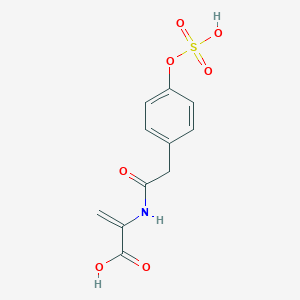
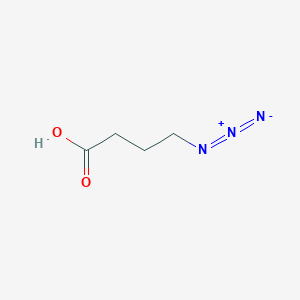
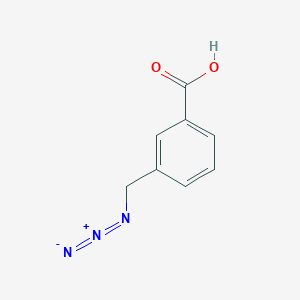
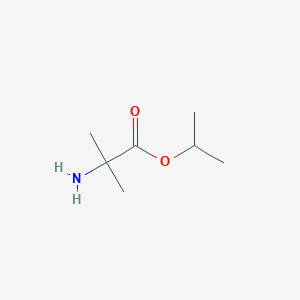
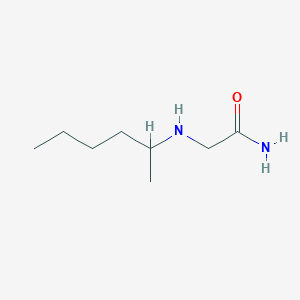
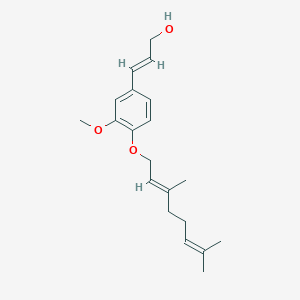
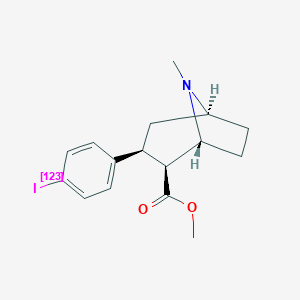
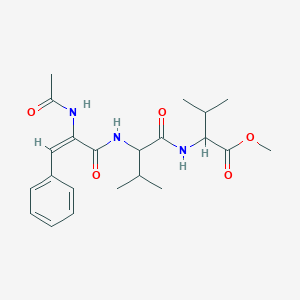
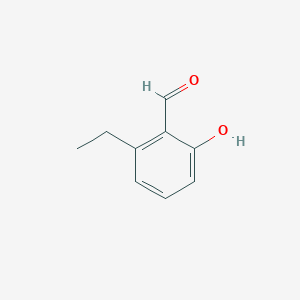

![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)

